

Key Phase 1 Pharmacokinetic and Mass Balance Data

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Compound Focus: Zimlovisertib

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The following table summarizes the core quantitative findings from a Phase 1 mass balance and absolute bioavailability study in healthy male participants [1] [2].

Parameter	Finding	Details
Absolute Oral Bioavailability	17.4%	90% Confidence Interval: 14.1% - 21.5% (for a 300 mg dose) [1].
Fraction Absorbed (Fa)	44%	Estimated fraction of the oral dose that was absorbed [1].
Total Recovery of Radioactivity	82.4% ± 6.8%	Total dose recovered in urine and feces after a single oral dose [1].

| **Route of Excretion** | Feces: 59.3% ± 9.7% Urine: 23.1% ± 12.3% | Primary route of elimination is via feces [1]. || **Safety and Tolerability** | No major issues reported | No serious adverse events, severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities [1]. |

Detailed Experimental Methodology

The data above was generated from a specific Phase 1 study design and analytical approach.

- **Study Design:** This was an open-label, fixed-sequence, two-period, single-dose study [1].
 - **Period A:** Participants received a single 300 mg oral dose of ^{14}C -labeled **Zimlovisertib** [1].
 - **Period B:** After a washout period, participants received a 300 mg unlabeled oral dose, followed by an intravenous (IV) microdose of ^{14}C -labeled **Zimlovisertib** approximately two hours later [1].
- **Participants:** The study enrolled six healthy male participants aged 18-55 years [1].
- **Analytical Technique:** The study used a **^{14}C -microtracer approach** combined with **Accelerator Mass Spectrometry (AMS)**. This highly sensitive method allows for the use of very low levels of radioactivity, circumventing the need for extensive preclinical dosimetry studies and enabling the simultaneous assessment of mass balance and absolute bioavailability with high precision [1].
- **Primary Objectives:** The main goals were to characterize the excretion rate and extent of total radioactivity, determine the single-dose pharmacokinetics of **Zimlovisertib** and its major metabolites, and evaluate safety and tolerability [1].

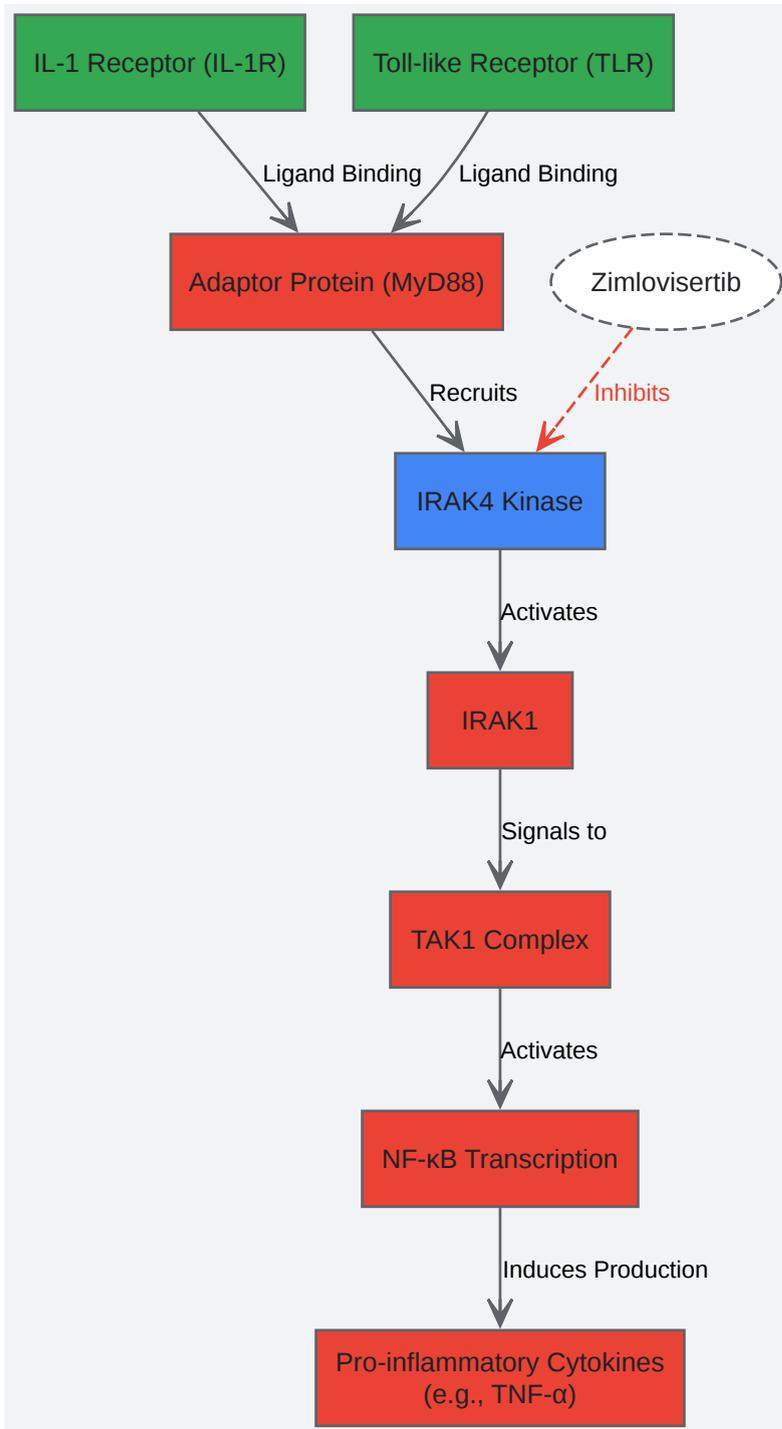
Pharmacological Profile from Preclinical and Early-Phase Data

Additional information from preclinical and other early studies helps to complete the pharmacological picture of **Zimlovisertib**.

- **Mechanism of Action:** **Zimlovisertib** is a potent, selective, and reversible inhibitor of **Interleukin-1 receptor-associated kinase 4 (IRAK4)**. It was discovered through fragment-based drug design [3] [4].
- **In Vitro Potency:** It demonstrates high potency with an **IC₅₀ of 0.2 nM** in cell-free assays against IRAK4. The kinome selectivity profile showed approximately 100% inhibition of IRAK4 at 200 nM concentration, with some activity against related kinases like IRAK1 [4].
- **In Vivo Activity:** In animal models (male Sprague Dawley rats), **Zimlovisertib** significantly inhibited LPS-induced TNF production in a dose-dependent manner after oral administration [4].

IRAK4 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **Zimlovisertib**, which is central to innate immunity and inflammation.



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IRAK4 Inhibition by **Zimlovisertib**

Summary of Findings

The Phase 1 data indicates that **Zimlovisertib** is a selective IRAK4 inhibitor with a pharmacokinetic profile characterized by **low-to-moderate oral absorption and low absolute bioavailability**. Its elimination occurs predominantly via the fecal route. The drug was well-tolerated in a single-dose setting in healthy volunteers.

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